molecular formula C20H22N2O4 B13082405 Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B13082405
M. Wt: 354.4 g/mol
InChI Key: QSBGWKQMRPMUPF-UHFFFAOYSA-N
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Description

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS 1286274-93-8) is a piperidine-based compound featuring a benzyloxycarbonyl group at the 1-position and a 4-carbamoylphenoxy substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediate applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c21-19(23)16-6-8-17(9-7-16)26-18-10-12-22(13-11-18)20(24)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,23)

InChI Key

QSBGWKQMRPMUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(4-carbamoylphenoxy)piperidine, which is then reacted with benzyl chloroformate under basic conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below highlights structurally related compounds and their distinguishing characteristics:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Features Reference
Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate 1286274-93-8 4-carbamoylphenoxy C₂₀H₂₁N₂O₅ 369.40 High polarity due to carbamoylphenoxy; potential drug intermediate
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate 192725-45-4 4-carbamoylphenoxy, tert-butyl C₁₈H₂₅N₂O₅ 361.41 Increased lipophilicity from tert-butyl; similarity score 0.69 to target compound
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate Not provided 5-methylpyridin-2-ylmethyl C₂₀H₂₅N₂O₃ 341.44 Pyridine ring enhances aromatic interactions; 63% synthetic yield
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 19656-83-8 4-fluorophenyl, 4-hydroxy C₁₉H₁₉FNO₃ 328.37 Fluorine and hydroxyl groups influence metabolic stability
Benzyl 4-(bromomethyl)piperidine-1-carboxylate 159275-17-9 bromomethyl C₁₄H₁₈BrNO₂ 320.21 Bromine enhances reactivity for cross-coupling; pharmaceutical intermediate
Benzyl 4-fluoropiperidine-1-carboxylate 690257-75-1 4-fluoro C₁₃H₁₆FNO₂ 237.27 Lower MW; fluorine alters electronic properties

Structural and Functional Analysis

Carbamoylphenoxy vs. tert-Butyl Carbamate (CAS 192725-45-4)
  • Synthetic Utility: The tert-butyl variant is more lipophilic, favoring reactions in non-polar solvents, whereas the benzyl-carbamoylphenoxy structure may be preferable for polar reaction systems.
Pyridinylmethyl Derivatives (CAS Not Provided)
  • This could enhance binding affinity in receptor-targeted applications .
4-Fluorophenyl-4-hydroxy Derivative (CAS 19656-83-8)
  • Metabolic Stability: The fluorine atom and hydroxyl group in this compound may reduce oxidative metabolism compared to the carbamoylphenoxy group, extending half-life in biological systems .
Bromomethyl Derivative (CAS 159275-17-9)
  • Reactivity: The bromomethyl group enables nucleophilic substitution reactions, making it a versatile intermediate for further functionalization, unlike the carbamoylphenoxy group, which is less reactive .

Biological Activity

Benzyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 320.38 g/mol. The compound is characterized by a piperidine ring, which is substituted with a benzyl group and a carbamoylphenoxy moiety. This structural complexity contributes to its diverse biological activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antiviral Activity : Some analogues have shown micromolar activity against human coronaviruses and influenza viruses .
  • Neuroactive Properties : Related compounds have been studied for their neuroactive effects, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets, including:

  • Protein Kinases : Inhibition or modulation of kinase activity could influence cell signaling pathways related to growth and apoptosis.
  • Receptors : Binding to specific receptors may mediate its pharmacological effects, similar to other piperidine derivatives .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and similarities:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate609781-33-10.80Contains tert-butyl group; similar activity
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate333954-86-20.80Potential anti-inflammatory properties
Benzyl 4-hydroxypiperidine-1-carboxylate95798-23-50.77Studied for neuroactive properties

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antiviral Research : A study evaluated the antiviral activity of related piperidine compounds against SARS-CoV and other viruses, demonstrating that some derivatives can inhibit viral replication through interactions with viral proteins .
  • Neuropharmacology : Research on the neuroactive properties of piperidine derivatives has shown promise in modulating neurotransmitter systems, indicating potential for treating conditions such as depression and anxiety disorders .
  • Inflammation Studies : Investigations into the anti-inflammatory effects of related compounds revealed mechanisms involving cytokine modulation and inhibition of inflammatory pathways, supporting further exploration into their therapeutic use in inflammatory diseases.

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